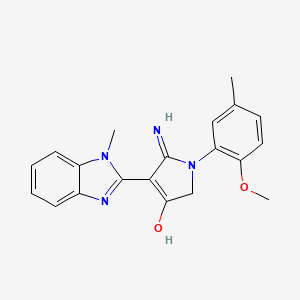![molecular formula C25H29N3O5 B11393011 4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393011.png)
4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fused pyrrolopyrazole ring system. Its chemical structure consists of several functional groups, including an ethoxy group, a methoxy group, and a hydroxyphenyl moiety. The compound’s systematic name reflects its substituents and ring fusion pattern.
Preparation Methods
Synthetic Routes:
Synthesis via Cyclization:
Multistep Synthesis:
Industrial Production:
Unfortunately, specific industrial production methods for this compound are not widely documented. It is likely that research labs or specialized chemical companies synthesize it on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound contains phenolic and methoxy groups, which can undergo oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group in the pyrrolopyrazole ring could yield a corresponding alcohol.
Substitution: The ethoxy and methoxy groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like chromic acid (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Alkyl halides or other nucleophiles can replace the ethoxy and methoxy groups.
Major Products:
- Oxidation might yield a corresponding phenolic compound.
- Reduction could lead to an alcohol derivative.
- Substitution reactions would result in various substituted derivatives.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, toxicity, and potential therapeutic effects (e.g., as an enzyme inhibitor or receptor modulator).
Industry: If scalable production methods are developed, it could find applications in pharmaceuticals or materials science.
Mechanism of Action
The compound’s mechanism of action would depend on its specific targets. It might interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Uniqueness: The combination of the pyrrolopyrazole ring system, ethoxy/methoxy groups, and hydroxyphenyl moiety makes this compound unique.
Similar Compounds:
Properties
Molecular Formula |
C25H29N3O5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O5/c1-4-32-14-8-13-28-24(16-11-12-19(33-5-2)20(15-16)31-3)21-22(26-27-23(21)25(28)30)17-9-6-7-10-18(17)29/h6-7,9-12,15,24,29H,4-5,8,13-14H2,1-3H3,(H,26,27) |
InChI Key |
LRSCAPXMIRQWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11392933.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392942.png)

![1-(4-methoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11392945.png)
![2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11392946.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392966.png)
![ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11392971.png)
![6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11392981.png)
![methyl 2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B11392985.png)
![5-[(3-ethoxypropyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11392993.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11392994.png)
![6-methyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11392999.png)
